(+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate
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Overview
Description
(+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate is an organic compound with a unique structure that includes a hydroxy group, a cyclohexyl ring, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate typically involves the esterification of (S)-2-hydroxy-4-cyclohexylbutyric acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (S)-2-oxo-4-cyclohexylbutyric acid.
Reduction: Formation of (S)-2-hydroxy-4-cyclohexylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the cyclohexyl ring play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-hydroxy-4-phenylbutyrate: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Ethyl (S)-2-hydroxy-4-methylbutyrate: Similar structure but with a methyl group instead of a cyclohexyl ring.
Uniqueness
(+)-Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate is unique due to its cyclohexyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H22O3 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl (2S)-4-cyclohexyl-2-hydroxybutanoate |
InChI |
InChI=1S/C12H22O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h10-11,13H,2-9H2,1H3/t11-/m0/s1 |
InChI Key |
QBVDXURIWZBADP-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1CCCCC1)O |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)O |
Origin of Product |
United States |
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